molecular formula C19H18N4O3S2 B11120849 2-[(E)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-(4-methylanilino)-1,3-oxazole-4-carbonitrile

2-[(E)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-(4-methylanilino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11120849
M. Wt: 414.5 g/mol
InChI Key: GXOQKLORUNRVEQ-YGHDLIBZSA-N
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Description

2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, an oxazole ring, and a methoxypropyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols .

Scientific Research Applications

2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent. In medicine, its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Industrial applications include its use in the synthesis of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Compared to similar compounds, 2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include dichloroanilines and other thiazolidine derivatives, which may share some chemical properties but differ in their specific applications and reactivity. The presence of the methoxypropyl group and the oxazole ring in this compound provides additional sites for chemical modification, enhancing its versatility in research and industrial applications .

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

(2E)-2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-5-(4-methylphenyl)imino-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H18N4O3S2/c1-12-4-6-13(7-5-12)21-17-14(11-20)22-16(26-17)10-15-18(24)23(19(27)28-15)8-3-9-25-2/h4-7,10,24H,3,8-9H2,1-2H3/b16-10+,21-17?

InChI Key

GXOQKLORUNRVEQ-YGHDLIBZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CCCOC)O)/O2)C#N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CCCOC)O)O2)C#N

Origin of Product

United States

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